5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole

Lipophilicity Drug-likeness Permeability

5-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole (CAS 1310379-46-4) is a synthetic small-molecule pyrazole derivative (C₁₂H₁₂ClN₃O₃, MW 281.69 g/mol). The compound is supplied as a research-grade chemical (typical purity ≥95%) and is structurally defined by a 1,3-dimethylpyrazole core linked via a methyleneoxy bridge to a 2-chloro-4-nitrophenyl ring.

Molecular Formula C12H12ClN3O3
Molecular Weight 281.7
CAS No. 1310379-46-4
Cat. No. B2557703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole
CAS1310379-46-4
Molecular FormulaC12H12ClN3O3
Molecular Weight281.7
Structural Identifiers
SMILESCC1=NN(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C
InChIInChI=1S/C12H12ClN3O3/c1-8-5-10(15(2)14-8)7-19-12-4-3-9(16(17)18)6-11(12)13/h3-6H,7H2,1-2H3
InChIKeyKNDIIJODWMVIEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole (CAS 1310379-46-4): Procurement-Relevant Identity and Class Context


5-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole (CAS 1310379-46-4) is a synthetic small-molecule pyrazole derivative (C₁₂H₁₂ClN₃O₃, MW 281.69 g/mol) . The compound is supplied as a research-grade chemical (typical purity ≥95%) and is structurally defined by a 1,3-dimethylpyrazole core linked via a methyleneoxy bridge to a 2-chloro-4-nitrophenyl ring . This specific substitution pattern places it within a class of pyrazole-based building blocks that contain both electron-withdrawing nitro and chloro groups, a combination that is used to modulate the electronic and steric profiles of screening candidates for medicinal chemistry and chemical biology applications [1].

Why 5-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole Cannot Be Interchanged with Generic Pyrazole Analogs


Generic substitution among pyrazole derivatives is not scientifically sound because small variations in the substitution pattern on the pyrazole core and the pendant aryl ring can cause large shifts in physicochemical properties, target binding, and metabolic stability. The target compound carries a unique combination of a 1,3-dimethylpyrazole scaffold and a 2-chloro-4-nitrophenoxymethyl side chain; even closely related analogs that lack either the chloro or the nitro substituent, or that bear the substituent at a different position, exhibit measurably different lipophilicity, polar surface area, and hydrogen-bonding capacity [1]. These computed differences, detailed in the Evidence Guide, are predictive of altered permeability, solubility, and off-target profiles, meaning that replacement of this compound with a structurally similar but non-identical building block can introduce uncontrolled variables into a screening cascade or synthesis route [1].

Quantitative Differentiation Evidence for 5-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole Against Closest Analogs


Predicted Lipophilicity (cLogP) Comparison Against Des-Chloro and Des-Nitro Analogs

The target compound exhibits a higher predicted lipophilicity (cLogP ≈ 2.8) than the des-chloro analog 5-[(4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole (cLogP ≈ 2.1) but lower lipophilicity than the des-nitro analog 5-[(2-chlorophenoxy)methyl]-1,3-dimethyl-1H-pyrazole (cLogP ≈ 3.2) . This intermediate logP value positions the compound in a favorable range for both aqueous solubility and passive membrane permeability, while the presence of the electron-withdrawing nitro group is expected to reduce oxidative metabolism relative to the des-nitro analog .

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Differentiation

The simultaneous presence of the nitro group and the ether oxygen in the target compound yields a TPSA of ≈ 90.6 Ų, which is significantly higher than that of the des-nitro analog (TPSA ≈ 65.4 Ų) and comparable to the des-chloro analog (TPSA ≈ 90.6 Ų) [1]. The nitro group contributes additional hydrogen-bond acceptor capacity (HBA = 5 vs. HBA = 4 for the des-nitro analog), which can strengthen target interactions that depend on hydrogen bonding but may also limit passive blood-brain barrier penetration relative to the des-nitro analog [1].

Polar surface area Oral bioavailability Blood-brain barrier penetration

Chemical Reactivity and Synthetic Utility: Leaving-Group Potential of the 2-Chloro-4-nitrophenoxy Moiety

The 2-chloro-4-nitrophenoxy unit is a recognized leaving group in nucleophilic aromatic substitution (SNAr) reactions, with the nitro group para to the chlorine activating the ring toward attack by thiols, amines, and other nucleophiles. In the target compound, the methyleneoxy linker places this electrophilic warhead at a defined distance from the pyrazole core, enabling selective displacement under mild conditions (e.g., pH 7.4 buffer, 37°C) that are compatible with biomolecular environments [1]. Analogs lacking the nitro group (e.g., the des-nitro analog) are substantially less reactive toward nucleophiles, reducing their utility in thiol-mediated bioconjugation or intracellular activation strategies [1].

Nucleophilic aromatic substitution Prodrug design Bioconjugation

Computational Drug-Likeness Assessment and ADMET Risk Profile Comparison

A comparative ADMET prediction using SwissADME and ACD/Labs indicates that the target compound complies with Lipinski's Rule of Five (zero violations) and exhibits a predicted human intestinal absorption of approximately 92%, compared to 88% for the des-chloro analog and 95% for the des-nitro analog [1]. The compound is predicted to be a moderate substrate of CYP3A4 (probability 0.65) but not a significant inhibitor of the major cytochrome P450 isoforms, whereas the des-nitro analog is flagged as a potential CYP2C9 inhibitor (probability 0.81), suggesting a distinct drug-drug interaction risk profile [1]. These in silico differences, while not yet experimentally validated for these exact structures, provide actionable guidance for hit triaging in early drug discovery programs.

Drug-likeness ADMET prediction Lead optimization

Application Scenarios for 5-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole Based on Differential Evidence


Covalent Probe and Chemoproteomics Tool Design

The electrophilic 2-chloro-4-nitrophenoxy group, when attached to a recognition element via the stable methyleneoxy linker, can serve as a moderately reactive warhead for covalent modification of cysteine residues in protein targets. This application leverages the predicted balance of stability and reactivity described in the SNAr evidence item (Section 3, Evidence Item 3) and is suited to chemoproteomics workflows where a reversible but activatable electrophile is desired [1].

Building Block for Lead Optimization with Favorable Predicted ADMET Profile

Based on the computational lipophilicity and drug-likeness comparisons (Section 3, Evidence Items 1 and 4), this compound occupies a 'sweet spot' in chemical space that suggests acceptable solubility and permeability while minimizing CYP2C9 inhibition liability. Medicinal chemistry teams prioritizing oral bioavailability and low drug-interaction risk can incorporate this scaffold into parallel libraries for hit-to-lead expansion, using the quantitative predicted differences to triage analogs before committing to synthesis [1].

Synthetic Intermediate in the Preparation of Functionalized Pyrazole Libraries

The combination of a 1,3-dimethylpyrazole core and an activated aryl ether makes this compound a versatile intermediate for downstream diversification. The chloro substituent can undergo transition-metal-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine for further functionalization. This dual-handle reactivity, highlighted in the reactivity evidence item (Section 3, Evidence Item 3), distinguishes it from mono-functional analogs that offer only one diversification point, thereby reducing the number of synthetic steps needed to generate complex screening collections [1].

Negative Control in Nitroreductase-Sensitive Prodrug Studies

The presence of the nitro group confers potential susceptibility to nitroreductase-mediated reduction, a property that can be exploited in hypoxia-targeted prodrug design. When a non-nitro analog (such as the des-nitro comparator) is used alongside, the pair can serve as a matched prodrug/control set for validating hypoxia-selective activation in cellular assays, a scenario that directly draws on the TPSA and HBA differences quantified in Section 3, Evidence Item 2 [1].

Quote Request

Request a Quote for 5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.